

# Application Notes and Protocols: Labeling Antibodies with Disulfo-ICG Amine

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## Compound of Interest

Compound Name: Disulfo-ICG amine

Cat. No.: B12381631

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## Introduction

The conjugation of antibodies with near-infrared (NIR) fluorescent dyes such as Indocyanine Green (ICG) and its derivatives is a cornerstone for a multitude of applications in biomedical research and diagnostics.[1] These applications include flow cytometry, immunofluorescence microscopy, Western blotting, and in vivo imaging.[2] Disulfo-ICG, a sulfonated derivative of ICG, offers enhanced aqueous solubility. This document provides a detailed protocol for the covalent labeling of antibodies with **Disulfo-ICG amine**.

The conjugation chemistry detailed herein leverages the reaction between the primary amine group on the Disulfo-ICG molecule and the carboxyl groups present on the antibody. This is achieved through a two-step process utilizing a carbodiimide crosslinker, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS).[3] This method activates the antibody's carboxyl groups to form a semi-stable Sulfo-NHS ester, which then readily reacts with the amine group of the dye to form a stable amide bond.[3][4] This two-step protocol is designed to minimize undesirable protein cross-linking.

## Quantitative Data Summary

Successful antibody conjugation requires careful control of the molar ratios of the reactants and the final dye-to-antibody ratio, also known as the Degree of Labeling (DOL). The optimal DOL

is a balance between achieving a strong fluorescent signal and preserving the antibody's antigen-binding affinity.

Parameter	Recommended Value	Reference
Antibody Concentration for Labeling	2-10 mg/mL	
Molar Excess of EDC to Antibody	10-50 fold	
Molar Excess of Sulfo-NHS to Antibody	20-100 fold	
Molar Excess of Disulfo-ICG Amine to Antibody	5-20 fold	
Optimal Degree of Labeling (DOL)	2-10	
Purified Conjugate Storage	4°C for short-term, -20°C or -80°C for long-term	

## Experimental Protocols

This protocol is optimized for labeling approximately 1 mg of an IgG antibody. Adjustments may be necessary for different antibody isotypes or quantities.

## Materials and Reagents

Reagent	Supplier/Cat. No.	Notes
Purified Antibody ( $\geq 95\%$ )	-	Must be free of amine-containing stabilizers like BSA, glycine, or Tris.
Disulfo-ICG amine	e.g., TargetMol (T9178)	Store desiccated and protected from light at $-20^{\circ}\text{C}$ .
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)	e.g., Thermo Fisher (22980)	Store desiccated at $-20^{\circ}\text{C}$ .
Sulfo-NHS (N-hydroxysulfosuccinimide)	e.g., Thermo Fisher (24510)	Store desiccated at room temperature.
Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)	-	Prepare fresh.
Conjugation Buffer (PBS, pH 7.2-7.4)	-	Ensure it is free of primary amines.
Quenching Solution (1 M Tris-HCl, pH 8.5)	-	To stop the reaction.
Anhydrous Dimethylsulfoxide (DMSO)	-	For dissolving the dye.
Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)	e.g., Thermo Fisher (89882)	For purification of the conjugate.

## Step 1: Antibody Preparation

- If the antibody is in a buffer containing primary amines (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA), it must be purified.
- Perform buffer exchange into the Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) using a desalting column or dialysis.
- Adjust the antibody concentration to 2-10 mg/mL.

- Determine the precise concentration by measuring the absorbance at 280 nm (A<sub>280</sub>). For a typical IgG, an extinction coefficient of 1.4 (for a 1 mg/mL solution) can be used.

## Step 2: Activation of Antibody Carboxyl Groups

- Prepare a fresh 10 mg/mL solution of EDC in chilled Activation Buffer.
- Prepare a fresh 20 mg/mL solution of Sulfo-NHS in chilled Activation Buffer.
- Add the EDC solution to the antibody solution to achieve a 20-fold molar excess.
- Immediately add the Sulfo-NHS solution to the antibody mixture to achieve a 40-fold molar excess.
- Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

## Step 3: Conjugation with Disulfo-ICG Amine

- Immediately prior to use, dissolve the **Disulfo-ICG amine** in anhydrous DMSO to a concentration of 10 mg/mL.
- To remove the excess EDC and Sulfo-NHS and to buffer exchange the activated antibody into the Conjugation Buffer (PBS, pH 7.2-7.4), use a desalting column equilibrated with the Conjugation Buffer.
- Immediately add the dissolved **Disulfo-ICG amine** to the activated antibody solution. A 10 to 20-fold molar excess of the dye is recommended.
- Incubate the reaction for 2 hours at room temperature, protected from light, with gentle stirring.

## Step 4: Purification of the Labeled Antibody

- To quench any unreacted Sulfo-NHS esters on the antibody, add the Quenching Solution to a final concentration of 50-100 mM and incubate for 15-30 minutes.
- Remove the unreacted dye and other small molecules by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).

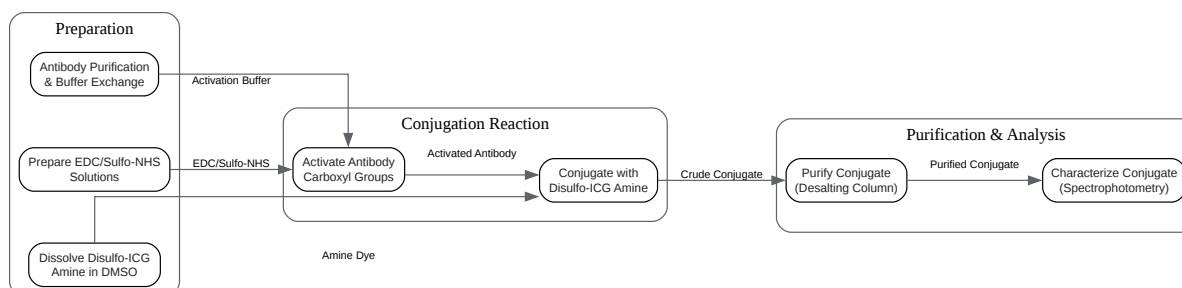
- Collect the colored fractions, which contain the antibody-dye conjugate.
- The purified conjugate can be stored at 4°C for several weeks or at -20°C for long-term storage. Protect from light.

## Step 5: Characterization of the Conjugate

- Determine the Degree of Labeling (DOL):
  - Measure the absorbance of the purified conjugate at 280 nm (A<sub>280</sub>) and at the maximum absorbance of Disulfo-ICG (approximately 780-800 nm, denoted as A<sub>max</sub>).
  - Calculate the protein concentration, correcting for the dye's absorbance at 280 nm. The correction factor (CF = A<sub>280</sub> of the dye / A<sub>max</sub> of the dye) for ICG derivatives is typically around 0.05-0.08.
    - $\text{Corrected A}_{280} = \text{A}_{280} - (\text{A}_{\text{max}} * \text{CF})$
    - $\text{Protein Concentration (M)} = \text{Corrected A}_{280} / (\text{Molar extinction coefficient of antibody})$   
(For IgG,  $\epsilon$  is  $\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$ )
  - Calculate the dye concentration:
    - $\text{Dye Concentration (M)} = \text{A}_{\text{max}} / (\text{Molar extinction coefficient of Disulfo-ICG})$  (For ICG derivatives,  $\epsilon$  is  $\sim 250,000 \text{ M}^{-1}\text{cm}^{-1}$ )
  - Calculate the DOL:
    - $\text{DOL} = \text{Dye Concentration} / \text{Protein Concentration}$

## Visualizations

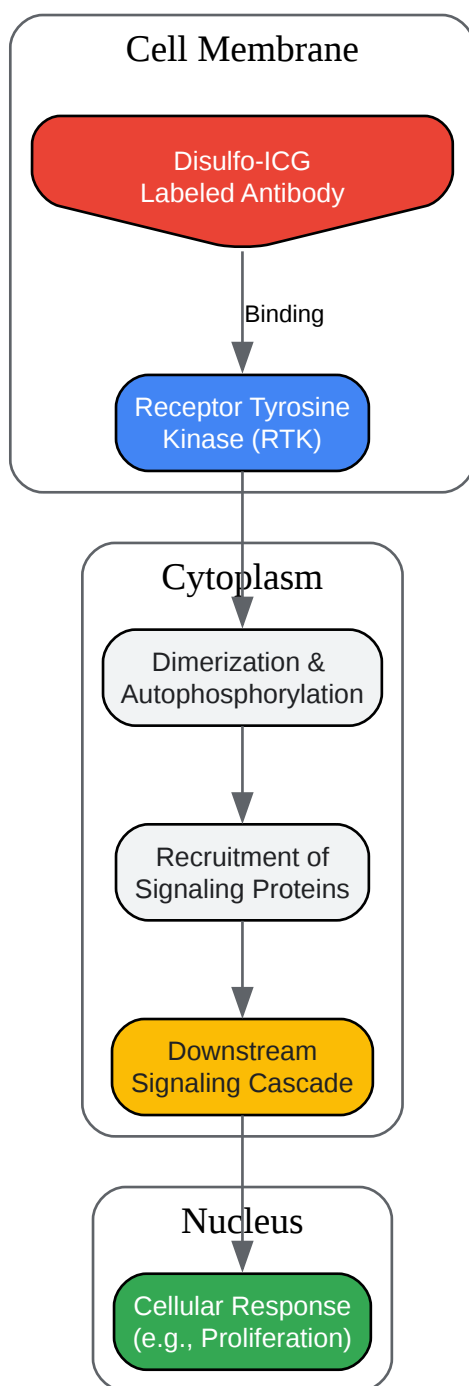
## Experimental Workflow



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Caption: Workflow for **Disulfo-ICG amine** antibody labeling.

## Signaling Pathway Example: Receptor Tyrosine Kinase (RTK) Detection



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